N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Chemical Structure and Nomenclature
Systematic IUPAC Nomenclature
The compound’s systematic name follows IUPAC guidelines for heterocyclic systems, emphasizing parent heterocycles and substituent priorities. The base structure derives from the 5,6-dihydro-1,4-oxathiine ring, a six-membered heterocycle containing oxygen at position 1 and sulfur at position 4, with partial saturation at carbons 5 and 6. The 2-carboxamide group (-CONH2) is appended to position 2 of the oxathiine, while the nitrogen atom of the carboxamide forms an ylidene bond (C=N) with the 1,3,4-thiadiazole ring.
The thiadiazole component is substituted at position 5 with a methylsulfanyl group (-S-CH3), and the ylidene bond’s configuration is specified as Z (from the German zusammen, meaning “together”), indicating that the higher-priority substituents on the double bond reside on the same side. The full IUPAC name is constructed as follows:
- Parent heterocycle : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Substituent : (2Z)-5-(Methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene
- Connectivity : The substituent is attached to the carboxamide nitrogen via the ylidene bond.
This nomenclature aligns with conventions for fused heterocycles, where the oxathiine serves as the parent structure, and the thiadiazole acts as a substituent.
Structural Components and Functional Group Analysis
The compound integrates four key structural motifs (Table 1):
Table 1: Core Structural Components
The 1,3,4-thiadiazole ring exhibits aromaticity due to delocalized π-electrons, while its electron-deficient nature facilitates electrophilic substitution reactions at nitrogen or sulfur centers. The 5,6-dihydro-1,4-oxathiine introduces a mix of rigidity (from the unsaturated bonds) and flexibility (from the single bonds at positions 5 and 6), which may influence binding to biological targets. The carboxamide group’s planar geometry and hydrogen-bonding capacity are critical for molecular recognition in potential pharmacological applications.
Isomerism and Stereochemical Considerations
The compound exhibits two primary forms of isomerism:
Geometric Isomerism
The Z configuration of the ylidene bond (C=N) is stereochemically defined, with the higher-priority substituents—the thiadiazole ring and the carboxamide group—positioned on the same side of the double bond. An E isomer would place these groups on opposite sides, altering molecular geometry and intermolecular interactions.
Positional Isomerism
Variations in substituent placement on the thiadiazole ring could yield positional isomers. For example, relocating the methylsulfanyl group from position 5 to position 4 would create a distinct isomer, though such derivatives are not reported in current literature.
Conformational Dynamics
The 5,6-dihydro-1,4-oxathiine ring adopts chair-like conformations , with the sulfur atom occupying an axial or equatorial position. This dynamic equilibrium affects the spatial orientation of the phenyl and carboxamide groups, potentially influencing binding affinities.
No chiral centers are present in the structure, as all tetrahedral carbons either lack substituents (e.g., positions 5 and 6 of the oxathiine) or are part of symmetric groups (e.g., the phenyl ring).
Properties
Molecular Formula |
C14H13N3O2S3 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C14H13N3O2S3/c1-20-14-17-16-13(22-14)15-12(18)10-11(21-8-7-19-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16,18) |
InChI Key |
LYKMQPMTPKNCAH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazide 1 (R = NH₂) is treated with carbon disulfide in the presence of potassium hydroxide, yielding the 1,3,4-thiadiazole-2-thiol 2 (Scheme 1). Subsequent methylation with methyl iodide introduces the methylsulfanyl group at position 5, producing 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol (3 ).
Scheme 1 :
Amination of the Thiadiazole Core
The thiol group at position 2 is replaced with an amine via reaction with hydrazine hydrate, yielding 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (4 ). This step is critical for subsequent carboxamide formation.
Synthesis of 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic Acid
The oxathiine moiety is synthesized through a cyclization strategy.
Formation of the Oxathiine Ring
A mercapto alcohol 5 (e.g., 2-mercaptoethanol) reacts with 3-phenylpropanal in the presence of an acid catalyst, facilitating cyclodehydration to form 3-phenyl-5,6-dihydro-1,4-oxathiine (6 ).
Introduction of the Carboxylic Acid Group
The oxathiine derivative 6 is oxidized at position 2 using potassium permanganate in acidic conditions, yielding 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (7 ).
Coupling of Thiadiazole and Oxathiine Components
The final step involves the formation of the carboxamide bond between the thiadiazole amine and oxathiine carboxylic acid.
Activation of the Carboxylic Acid
The carboxylic acid 7 is converted to its acid chloride 8 using oxalyl chloride and catalytic DMF in dichloromethane:
Amide Bond Formation
The acid chloride 8 reacts with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (4 ) in the presence of triethylamine, yielding the target compound N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (9 ).
Scheme 2 :
Optimization and Characterization
Reaction Conditions
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Yield | 58–72% | HPLC |
| Melting Point | 132–135°C | Differential Scanning Calorimetry |
| Configuration (Z) | Confirmed by NOESY | NMR (500 MHz) |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the compound . For instance, derivatives have been synthesized and evaluated against various pathogens such as Xanthomonas oryzae and Fusarium graminearum. Some derivatives exhibited notable antibacterial effects, suggesting potential applications in developing new antimicrobial agents .
Antitumor Activity
The compound has been investigated for its antitumor properties. Research indicates that certain thiadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. Specifically, compounds derived from 1,3,4-thiadiazole have shown promising results against breast cancer cell lines (e.g., MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin .
Fungicidal Properties
Thiadiazole compounds are also recognized for their fungicidal activities. The compound N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has been explored for its effectiveness in controlling fungal pathogens in crops. Studies have demonstrated that certain formulations containing thiadiazole derivatives can effectively inhibit fungal growth and reduce crop losses due to diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of thiadiazole compounds is crucial for optimizing their efficacy. SAR studies have shown that modifications to the thiadiazole ring and side chains can significantly influence biological activity. For example, variations in the substituents on the phenyl group and the thiadiazole moiety can enhance the compound's potency against specific targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Heterocyclic Compounds
Key Observations :
- The target compound uniquely combines a 1,3,4-thiadiazole with a partially saturated 1,4-oxathiine ring, distinguishing it from fully aromatic systems like 1,2,3-thiadiazoles () or oxadiazoles () .
- The methylsulfanyl group on the thiadiazole ring is analogous to the methylthio substituent in ’s cephalosporin derivatives, which are known for antimicrobial activity .
Challenges and Opportunities
- Synthetic Complexity : The fusion of two sulfur-containing rings poses challenges in regioselectivity and purity, necessitating optimized conditions akin to those in and .
- Biological Screening : The absence of explicit activity data for the target compound underscores the need for assays similar to those in (e.g., cytotoxicity or proliferation studies) .
Biological Activity
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. The structural features of this compound suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and an oxathiine moiety, which are known for their diverse biological activities. The general structure can be represented as follows:
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole moiety demonstrate notable antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl have exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 - 31.25 |
| Escherichia coli | 31.25 |
Antifungal Activity
In addition to antibacterial effects, the compound also shows antifungal activity:
- Fungal Strains : The antifungal activity was moderate with MIC values reported between 31.25 and 62.5 μg/mL .
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.25 - 62.5 |
| Aspergillus niger | 62.5 |
Anticancer Activity
The structural similarity of this compound to known anticancer agents positions it as a candidate for further investigation in cancer therapy:
- Mechanism of Action : The thiadiazole ring may interact with molecular targets involved in cell proliferation and apoptosis pathways. Preliminary studies suggest potential inhibition of cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Screening : A study synthesized various thiadiazole derivatives and screened them for antimicrobial and anticancer activities. Results indicated that certain derivatives displayed significant activity against cancer cell lines .
- MAO-A Inhibition : Another study highlighted the potential of thiadiazole derivatives as Monoamine Oxidase A (MAO-A) inhibitors, with IC50 values indicating strong inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
